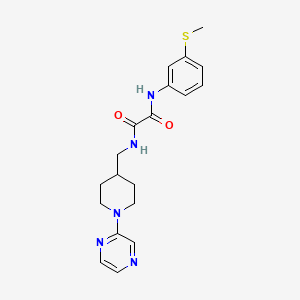

N1-(3-(methylthio)phenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves reactions under reflux conditions in the presence of a base such as piperidine. For instance, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide in ethanol/piperidine solution to yield pyridine derivatives . Although the exact synthesis route for N1-(3-(methylthio)phenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is not provided, similar conditions could potentially be used for its synthesis, considering the presence of a piperidine ring and the potential for heterocyclic formation.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using techniques such as NMR spectroscopy and X-ray crystallography . These methods allow for the determination of the crystal structure and the identification of protonation sites, which typically occur on the piperidine ring. Theoretical calculations, such as GIAO/B3LYP, can also be used to compare experimental chemical shifts with calculated absolute shieldings .

Chemical Reactions Analysis

The related compounds undergo various chemical reactions to form a diverse range of derivatives. For example, pyridine derivatives can react with α-haloketones to yield nicotinamides, which can further cyclize to form thieno[2,3-b]pyridine derivatives . These reactions demonstrate the reactivity of the pyridine ring and its potential to form complex heterocyclic structures, which could be relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to N1-(3-(methylthio)phenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide can be inferred from their structural characteristics. The presence of a piperidine ring suggests basicity and potential for protonation . The heterocyclic and aromatic components of the molecule may contribute to its stability and reactivity, as seen in the synthesis and reactions of related compounds .

Scientific Research Applications

Structural and Spectroscopic Characterization

A study by Jimeno et al. (2003) characterized fentanyl and its analogue, focusing on structural and spectroscopic aspects using NMR spectroscopy and X-ray crystallography. The research delved into the molecular structure, highlighting the importance of these techniques in understanding compound configurations, which could be relevant for similar compounds like N1-(3-(methylthio)phenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide (Jimeno et al., 2003).

Heterocyclic Compound Applications

Higasio and Shoji (2001, 2004) discussed the applications of nitrogen-containing heterocyclic compounds, including pyrazines and piperidines, in pharmaceuticals, agrochemicals, and electroconductive polymers. These insights can help understand the potential applications of N1-(3-(methylthio)phenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide in similar domains (Higasio & Shoji, 2001); (Higasio & Shoji, 2004).

Aurora Kinase Inhibitor Research

Research on Aurora kinase inhibitors, including compounds with similar structural motifs to N1-(3-(methylthio)phenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, highlights the potential use of these compounds in cancer treatment. The structural and functional properties of these inhibitors could provide insights into the therapeutic applications of the compound (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial and Antifungal Applications

A study by Othman (2013) on the synthesis and antimicrobial evaluation of new pyridine derivatives, including the assessment of antimicrobial and antifungal activities, suggests potential research directions for compounds like N1-(3-(methylthio)phenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide. Understanding the antimicrobial properties of these derivatives could inform the development of new treatments for infectious diseases (Othman, 2013).

properties

IUPAC Name |

N'-(3-methylsulfanylphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2S/c1-27-16-4-2-3-15(11-16)23-19(26)18(25)22-12-14-5-9-24(10-6-14)17-13-20-7-8-21-17/h2-4,7-8,11,13-14H,5-6,9-10,12H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKFGOCEHABNHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(methylthio)phenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2551326.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2551328.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2551336.png)

![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate;hydrochloride](/img/structure/B2551342.png)